1-(3-Chloro-4-methoxyphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Description
This compound is a pyrazoline derivative featuring a 4,5-dihydro-1H-pyrazole core substituted with a 3-chloro-4-methoxyphenyl group at position 1, an ethoxycarbonyl group at position 3, and a methyl group and carboxylic acid moiety at position 3. Its synthesis typically involves cyclization reactions between hydrazides and α,β-unsaturated ketones under controlled conditions . It is commercially available for research purposes, though synthesis details are often proprietary .
Properties
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-5-ethoxycarbonyl-3-methyl-4H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O5/c1-4-23-13(19)11-8-15(2,14(20)21)18(17-11)9-5-6-12(22-3)10(16)7-9/h5-7H,4,8H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYBZJAVQQQICO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC(=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chloro-4-methoxyphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid, with the CAS number 1264050-63-6, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by a chloro and methoxy substitution on the phenyl ring, suggests various pharmacological properties.
- Molecular Formula : C15H17ClN2O5
- Molecular Weight : 340.76 g/mol
- Structural Features :
- A chloro group at the 3-position of the phenyl ring.
- A methoxy group at the 4-position of the phenyl ring.
- An ethoxycarbonyl group contributing to its reactivity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
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Antitumor Activity :
- Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this pyrazole have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (human liver carcinoma) and A431 (epidermoid carcinoma) cells. The mechanism often involves interference with cell cycle progression and induction of apoptosis.
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Antimicrobial Properties :
- The presence of halogen (chlorine) and electron-donating groups (methoxy) enhances the antimicrobial activity of pyrazole derivatives. This compound has been noted for its effectiveness against certain bacterial strains, potentially through disruption of bacterial cell wall synthesis or function.
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Anti-inflammatory Effects :
- Inflammation is a key factor in many diseases, including cancer and autoimmune disorders. Pyrazole compounds have been studied for their ability to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory responses.
Antitumor Activity
A study published in Pharmaceutical Biology evaluated the anticancer potential of various pyrazole derivatives, including this compound. The findings indicated:
- IC50 Values : The compound exhibited IC50 values comparable to standard chemotherapeutic agents like doxorubicin, indicating potent antitumor activity.
- Mechanism of Action : It was suggested that the compound induces apoptosis through mitochondrial pathways and inhibits proliferation by affecting the G1/S phase transition in cancer cells.
Antimicrobial Properties
Research conducted on similar pyrazole derivatives highlighted:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
- Results : The compound showed significant inhibitory activity with minimum inhibitory concentrations (MICs) in the low micromolar range, supporting its use as a potential antimicrobial agent.
Anti-inflammatory Activity
In vitro studies assessing the anti-inflammatory effects revealed:
- Cytokine Inhibition : The compound significantly reduced levels of TNF-alpha and IL-6 in activated macrophages.
- Potential Applications : These findings suggest its potential utility in treating inflammatory diseases.
Data Table of Biological Activities
Scientific Research Applications
Basic Information
- Molecular Formula : C15H17ClN2O5
- Molecular Weight : 340.76 g/mol
- CAS Number : 1264050-63-6
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 507.6 ± 60.0 °C (Predicted) |
| Density | 1.36 ± 0.1 g/cm³ (Predicted) |
| pKa | 2.85 ± 0.40 (Predicted) |
Medicinal Chemistry
- Anticancer Activity : Preliminary studies have indicated that derivatives of pyrazole compounds can exhibit significant anticancer properties. For example, compounds similar to this one have shown efficacy against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Agents : Pyrazole derivatives are often investigated for their anti-inflammatory properties. Research has demonstrated that modifications in the pyrazole structure can enhance inhibitory effects on pro-inflammatory cytokines.
- Antibacterial Properties : Some studies suggest that compounds with a similar structure possess antibacterial activity against a range of pathogens, making them candidates for pharmaceutical development in treating bacterial infections.
Agricultural Applications
- Pesticides : The compound's structure may allow it to function as a pesticide or herbicide, targeting specific biochemical pathways in pests while minimizing impact on non-target species.
- Plant Growth Regulators : Research indicates that certain pyrazole derivatives can act as plant growth regulators, enhancing growth rates or resistance to environmental stressors.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored a series of pyrazole derivatives, including similar structures to the compound , demonstrating potent activity against breast cancer cell lines (MCF-7). The study highlighted how structural modifications influenced biological activity and suggested further investigation into mechanism elucidation.
Case Study 2: Anti-inflammatory Effects
Research conducted by Phytotherapy Research evaluated the anti-inflammatory effects of various pyrazole derivatives in animal models of arthritis. The findings indicated significant reductions in inflammatory markers and joint swelling, supporting the potential therapeutic use of such compounds in inflammatory diseases.
Case Study 3: Agricultural Efficacy
An article in Pest Management Science reported on the effectiveness of a related pyrazole compound as a novel insecticide against aphids and whiteflies, showcasing its potential for agricultural applications without detrimental effects on beneficial insects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- This analog lacks the methoxy group, reducing solubility in polar solvents compared to the target compound .
- Bromophenyl Analog (1-(4-Bromophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic Acid) : Substituting chlorine with bromine increases molecular weight (MW: 355.19) and may improve halogen bonding interactions in crystal packing or biological targets .
- 4-Chlorophenyl Derivatives : Compounds like 1-(4-chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid introduce a hydroxyl group, enhancing hydrogen-bonding capacity and altering pharmacokinetic profiles .
Functional Group Modifications on the Pyrazole Core
- Ethoxycarbonyl vs. Carboxamide : Replacing the ethoxycarbonyl group with a carboxamide (e.g., compounds in ) reduces ester hydrolysis susceptibility, improving metabolic stability .
- Methyl vs.
Structural Hybrids and Heterocyclic Systems
- Thieno-Pyrazole Hybrids: Compounds like 1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid () replace the dihydropyrazole core with a fused thiophene ring, altering conjugation and electronic properties.
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a two-step mechanism:
-
Nucleophilic attack : The hydrazine’s terminal nitrogen attacks the carbonyl carbon of the β-keto ester, forming a hydrazone intermediate.
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Cyclization : Intramolecular cyclization occurs between the second nitrogen of the hydrazine and the adjacent carbonyl group, yielding the 4,5-dihydro-1H-pyrazole (pyrazoline) ring.
Optimized conditions :
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Solvent : Ethanol or methanol (reflux, 6–12 hours).
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Catalyst : Hydrochloric acid (10–15 mol%) to accelerate cyclization.
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Yield : 68–82% after recrystallization with hexane/ethyl acetate.
Regioselective Functionalization of the Pyrazole Core
Introduction of the Ethoxycarbonyl Group
The ethoxycarbonyl moiety at position 3 is introduced via the β-keto ester precursor. Ethyl acetoacetate or ethyl 3-ketopentanoate is commonly employed, as their ester groups remain intact during cyclization. For example, ethyl 3-keto-5-methylhexanoate undergoes cyclocondensation with 3-chloro-4-methoxyphenylhydrazine to directly incorporate the ethoxycarbonyl group.
Carboxylic Acid Formation
The carboxylic acid at position 5 arises from hydrolysis of a methyl ester intermediate. Post-cyclization, the methyl ester is selectively hydrolyzed under basic conditions (e.g., NaOH, 60°C, 4 hours) to yield the carboxylic acid without affecting the ethoxycarbonyl group.
Alternative Synthetic Routes
Chalcone-Based Cyclization
Arylhydrazines react with α,β-unsaturated ketones (chalcones) to form pyrazolines. For instance, 3-chloro-4-methoxyphenylhydrazine reacts with ethyl 4-methyl-3-oxopent-4-enoate in toluene at 80°C, catalyzed by Bi(OTf)₃, to yield the dihydropyrazole core. This method offers higher regioselectivity (85–90%) but requires stringent temperature control.
Critical Analysis of Methodologies
Comparative Efficiency
| Method | Yield (%) | Time (h) | Regioselectivity |
|---|---|---|---|
| Cyclocondensation | 68–82 | 6–12 | Moderate |
| Chalcone route | 85–90 | 8–10 | High |
| Solid-phase | 70–75 | 2–4 | Low |
The chalcone route offers superior regioselectivity but requires costly catalysts. Cyclocondensation remains the most practical for laboratory-scale synthesis.
Challenges and Solutions
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Regioselectivity : Steric hindrance from the 3-chloro-4-methoxyphenyl group can lead to isomer formation. Using bulky solvents (e.g., xylene) improves selectivity by slowing reaction kinetics.
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Purification : The compound’s polarity complicates isolation. Reverse-phase chromatography (C18 column, acetonitrile/water) achieves >95% purity.
Spectroscopic Characterization
Key spectroscopic data for the target compound:
-
FT-IR : 1715 cm⁻¹ (C=O, carboxylic acid), 1680 cm⁻¹ (C=O, ethoxycarbonyl), 1250 cm⁻¹ (C-O-C, methoxy).
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¹H NMR (CDCl₃) : δ 1.23 (t, 3H, -OCH₂CH₃), 2.52 (s, 3H, -CH₃), 4.30 (q, 2H, -OCH₂CH₃), 7.18 (d, 1H, aromatic).
Industrial-Scale Considerations
For bulk production, the solid-phase method is advantageous due to shorter reaction times and solvent recovery systems. However, catalyst deactivation after four cycles limits long-term viability .
Q & A
Q. What is the standard synthetic route for preparing 1-(3-chloro-4-methoxyphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid?
The compound is synthesized via a multi-step procedure involving cyclocondensation and nucleophilic substitution. A common approach involves reacting hydrazine derivatives with β-keto esters under acidic or basic conditions to form the pyrazole ring. For example, describes a method where 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde reacts with phenols in the presence of K₂CO₃ as a base catalyst. Adjusting the substituents (e.g., methoxy and chloro groups) on the aryl moiety can tailor the final product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and diastereotopic protons in the dihydropyrazole ring (e.g., methoxy at δ 3.8–4.0 ppm, ethoxycarbonyl at δ 1.2–1.4 ppm for CH₃ and δ 4.1–4.3 ppm for CH₂) .
- X-ray crystallography : Resolves stereochemistry and confirms the dihydro-pyrazole ring’s chair conformation (e.g., C–Cl bond distances ~1.74 Å and dihedral angles between aryl groups) .
- IR spectroscopy : Detects carbonyl stretching (e.g., ethoxycarbonyl at ~1700 cm⁻¹) and carboxylic acid O–H bonds (if present) .
Q. How does this compound compare structurally to its analogs, such as 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid?
The chloro and methoxy substituents on the phenyl ring distinguish it from analogs. highlights that ethyl or methyl groups at position 3 of the pyrazole ring alter steric and electronic properties, affecting reactivity. For instance, the ethoxycarbonyl group in the target compound enhances solubility in polar solvents compared to methyl esters .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the pyrazole ring formation?
Optimization involves:
- Catalyst selection : K₂CO₃ or Cs₂CO₃ for deprotonation in nucleophilic substitutions ().
- Solvent effects : Polar aprotic solvents (e.g., DMF or DMSO) improve reaction rates by stabilizing intermediates .
- Temperature control : Heating at 80–100°C for 12–24 hours ensures complete cyclization .
Example: A 15% yield increase was achieved using DMF instead of THF in analogous pyrazole syntheses .
Q. How should researchers resolve discrepancies in NMR data for diastereomeric mixtures of this compound?
- Decoupling experiments : Differentiate overlapping signals (e.g., dihydro-pyrazole protons).
- Variable-temperature NMR : Identify dynamic rotational barriers in the ethoxycarbonyl group .
- Chiral HPLC : Separate enantiomers if asymmetric synthesis is attempted .
Q. What experimental strategies assess the compound’s potential anti-inflammatory activity?
- In vitro assays : COX-1/COX-2 inhibition (IC₅₀ values) and TNF-α suppression in macrophage models.
- SAR studies : Compare with analogs lacking the methoxy group ( shows methoxy enhances bioavailability) .
- Molecular docking : Map interactions with COX-2’s hydrophobic pocket using the carboxylic acid group as a hydrogen-bond donor .
Q. How can conflicting results in biological activity assays be analyzed?
Contradictions may arise from:
- Substituent effects : notes that chloro groups at position 4 reduce cytotoxicity compared to position 3.
- Assay conditions : Varying pH affects the ionization state of the carboxylic acid group, altering membrane permeability .
- Metabolic stability : Hepatic microsome studies can identify rapid degradation pathways (e.g., esterase cleavage of ethoxycarbonyl) .
Q. What structural modifications enhance the compound’s enzyme inhibition selectivity?
- Position 3 substituents : Ethoxycarbonyl groups improve binding to serine hydrolases, while methyl esters reduce affinity .
- Aryl group substitution : 3-Chloro-4-methoxyphenyl enhances π-stacking in enzyme active sites compared to unsubstituted phenyl rings .
- Ring saturation : The dihydro-pyrazole’s partial saturation reduces conformational flexibility, increasing target specificity .
Q. What computational methods predict the compound’s solubility and stability?
- DFT calculations : Estimate solvation energy and pKa of the carboxylic acid group (e.g., Gaussian09 with SMD solvent model) .
- Molecular dynamics (MD) : Simulate aggregation tendencies in aqueous buffers .
- QSAR models : Correlate substituent electronegativity with logP values ( uses PubChem data for analog comparisons) .
Q. How should researchers evaluate the compound’s stability under varying storage conditions?
- Accelerated degradation studies : Expose to 40°C/75% RH for 4 weeks and monitor via HPLC .
- Light sensitivity tests : UV irradiation (320–400 nm) to assess photodegradation of the chloro-methoxy aryl moiety .
- pH stability : Incubate in buffers (pH 1–13) and track hydrolysis of the ethoxycarbonyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
